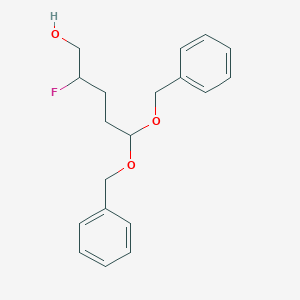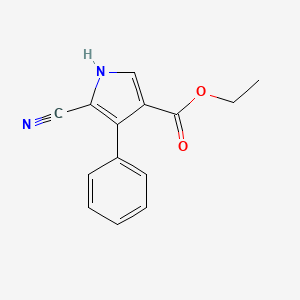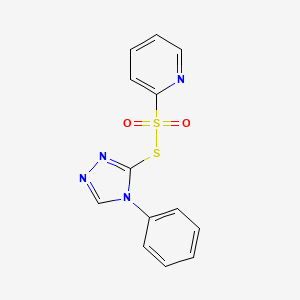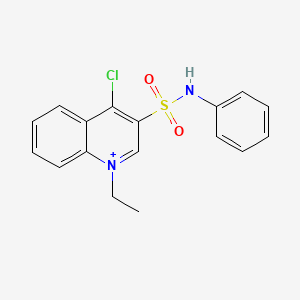![molecular formula C20H11F4NO3 B15166716 4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B15166716.png)
4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid typically involves multiple steps, including the formation of the benzofuran and pyrrole rings, followed by their coupling and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . This reaction is favored for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The presence of fluorine and trifluoromethyl groups makes the compound a candidate for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers.
Aplicaciones Científicas De Investigación
4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate due to its unique functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of 4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity, potentially leading to significant biological effects. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated benzoic acids and benzofuran derivatives, such as:
- 3-fluoro-4-(trifluoromethyl)benzoic acid
- 4-(trifluoromethyl)benzoic acid
- 7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-carboxylic acid .
Uniqueness
The uniqueness of 4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid lies in its combination of functional groups and ring structures, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring high stability, reactivity, and specificity.
Propiedades
Fórmula molecular |
C20H11F4NO3 |
|---|---|
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid |
InChI |
InChI=1S/C20H11F4NO3/c21-14-6-5-13(20(22,23)24)12-9-17(28-18(12)14)16-8-7-15(25-16)10-1-3-11(4-2-10)19(26)27/h1-9,25H,(H,26,27) |
Clave InChI |
PTZJPBKONHRZDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(N2)C3=CC4=C(C=CC(=C4O3)F)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine](/img/structure/B15166643.png)




![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)


![Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-](/img/structure/B15166702.png)
![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)
![N-[{3-[Hydroxy(dimethyl)silyl]propyl}(methyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B15166711.png)

